CTX-0294885

Description

Properties

IUPAC Name |

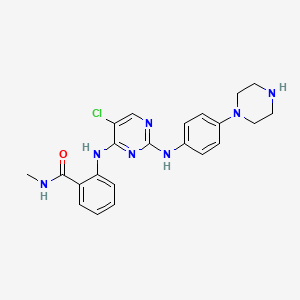

2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN7O/c1-24-21(31)17-4-2-3-5-19(17)28-20-18(23)14-26-22(29-20)27-15-6-8-16(9-7-15)30-12-10-25-11-13-30/h2-9,14,25H,10-13H2,1H3,(H,24,31)(H2,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLOIQHNUARDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling CTX-0294885: A Technical Guide to a Broad-Spectrum Kinase Inhibitor for Advanced Kinome Profiling

For Immediate Release

This technical guide provides an in-depth overview of CTX-0294885, a novel bisanilino pyrimidine compound. Developed as a powerful tool for chemical proteomics, this compound functions as a broad-spectrum kinase inhibitor. Its primary application is as a Sepharose-supported affinity reagent for the comprehensive enrichment and subsequent identification of protein kinases from cell lysates via mass spectrometry. This document, intended for researchers, scientists, and drug development professionals, details the core functionalities, experimental protocols, and significant findings associated with this compound.

Core Function and Significance

This compound is engineered for the large-scale analysis of kinome signaling networks.[1][2][3] The kinome, representing the complete set of protein kinases in an organism, plays a pivotal role in regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and diabetes.[1] this compound addresses the limitations of existing kinase capture reagents by offering broader coverage of the kinome.[2]

A key breakthrough associated with this compound is its ability to capture and identify 235 protein kinases from a single cell line (MDA-MB-231), a significant portion of the expressed kinome.[1][2] Notably, this includes all members of the AKT family, a feat not achieved by previous broad-spectrum kinase inhibitors.[1][2] The utilization of this compound, particularly in combination with other kinase inhibitors, has enabled the most extensive kinome coverage from a single cell line reported to date, identifying up to 261 kinases.[2]

Quantitative Analysis of Kinase and Phosphosite Identification

The application of this compound in kinome profiling has yielded significant quantitative data, highlighting its efficacy as a research tool. The following tables summarize the key findings from studies utilizing this inhibitor.

| Inhibitor(s) | Cell Line | Number of Protein Kinases Identified | Reference |

| This compound | MDA-MB-231 | 235 | [1][2] |

| This compound + 3 other inhibitors | MDA-MB-231 | 261 | [2] |

Table 1: Kinase Identification Using this compound

When coupled with phosphopeptide enrichment techniques, the use of this compound in combination with other inhibitors has facilitated the identification of a vast number of phosphorylation sites, providing deeper insights into kinase signaling networks.

| Inhibitor Combination | Number of Identified Kinases | Number of High-Confidence Phosphosites | Percentage of Phosphosites in Activation Loop | Newly Identified Phosphosites on Kinases | Reference |

| This compound + 3 other inhibitors | 183 | 799 | ~10% | BMP2K, MELK, HIPK2, PRKDC | [2] |

Table 2: Phosphosite Identification Following Kinase Enrichment

Experimental Protocols

The following sections outline the detailed methodologies for the use of this compound in kinome profiling, based on established protocols.

Preparation of this compound-Coupled Sepharose Beads

This compound is covalently coupled to a solid support to create an affinity matrix for kinase enrichment.

-

Inhibitor Synthesis: this compound, a bisanilino pyrimidine, is synthesized with a linker suitable for conjugation.

-

Coupling to Sepharose: The inhibitor is conjugated to NHS-activated Sepharose beads. This process involves the formation of a stable amide bond between the inhibitor and the bead matrix.

-

Blocking: Any remaining active esters on the beads are blocked to prevent non-specific binding.

Kinase Enrichment from Cell Lysates

This protocol describes the capture of kinases from a cell lysate using the prepared this compound-Sepharose beads.

-

Cell Culture and Lysis:

-

The human breast cancer cell line MDA-MB-231 is cultured under standard conditions.

-

Cells are harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors to ensure protein solubilization and stability.

-

-

Affinity Purification:

-

The cell lysate is incubated with the this compound-coupled Sepharose beads. This allows for the specific binding of kinases to the immobilized inhibitor.

-

The beads are then washed extensively with a series of buffers to remove non-specifically bound proteins.

-

-

Elution and Digestion:

-

The captured kinases are eluted from the beads.

-

The eluted proteins are then subjected to in-solution or in-gel digestion, typically using trypsin, to generate peptides suitable for mass spectrometry analysis.

-

Mass Spectrometry and Data Analysis

The final step involves the identification and quantification of the captured kinases using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

LC-MS/MS Analysis:

-

The digested peptide mixture is separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer.

-

-

Data Processing:

-

The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant) to identify the peptides and, consequently, the proteins they originated from.

-

The identified proteins are then filtered to generate a high-confidence list of captured kinases.

-

Visualizing the Experimental Workflow and Signaling Context

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the broader context of the signaling pathways that can be investigated using this compound.

Experimental workflow for kinome profiling using this compound.

This compound targets key nodes like the AKT family in signaling pathways.

Conclusion

This compound represents a significant advancement in the field of chemical proteomics, providing researchers with a powerful tool to explore the complexities of the human kinome. Its broad-spectrum inhibitory activity and its efficacy as an affinity reagent enable more comprehensive and in-depth analyses of kinase signaling networks than previously possible. The methodologies and data presented in this guide underscore the potential of this compound to facilitate the discovery of novel therapeutic targets and to advance our understanding of the molecular basis of disease.

References

- 1. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass Spectrometry-Based Discovery of in vitro Kinome Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

CTX-0294885: A Technical Whitepaper on its Mechanism of Action in Kinase Inhibition and Application in Kinome Profiling

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTX-0294885 is a novel bisanilino pyrimidine compound that has emerged as a potent, broad-spectrum kinase inhibitor.[1][2] Its primary application lies not as a targeted therapeutic, but as a powerful affinity reagent for the large-scale, mass spectrometry-based analysis of the kinome. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its utility in kinase inhibition for research purposes, summarizing key quantitative data, and providing insights into the experimental protocols for its application.

Introduction: The Challenge of Kinome Analysis

The human kinome comprises over 500 protein kinases that play a critical role in regulating a vast array of cellular processes.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and diabetes, making them a major class of drug targets.[3][4] Understanding the complex signaling networks governed by kinases is crucial for the development of novel therapeutics. However, the sheer number and dynamic nature of kinases present a significant analytical challenge.

This compound was developed to address this challenge. By exhibiting inhibitory activity against a wide range of kinases, it can be immobilized on a solid support to create an affinity matrix, or "kinobeads," for the capture and enrichment of kinases from cell and tissue lysates.[1][5][6][7] This allows for the subsequent identification and quantification of a large portion of the expressed kinome using mass spectrometry.

Mechanism of Action in Kinase Inhibition

As a bisanilino pyrimidine, this compound is designed to target the ATP-binding pocket of protein kinases. The pyrimidine core mimics the purine ring of ATP, while the anilino groups occupy adjacent hydrophobic regions, leading to competitive inhibition of ATP binding and subsequent blockade of the phosphotransferase activity of the kinase. The broad-spectrum nature of this compound suggests that its chemical structure is amenable to fitting within the ATP-binding sites of a diverse range of kinases across the kinome tree.

While specific inhibitory constants (IC50 or Ki values) for this compound against a wide panel of individual kinases are not extensively published, its efficacy is demonstrated by its ability to bind and enrich a large number of kinases in chemical proteomics experiments.

Quantitative Data: Kinase Capture Profile

The primary quantitative data available for this compound relates to its performance as a kinase capture reagent. The following tables summarize the reported number of kinases identified using this compound-based affinity purification in various studies.

| Cell Line | Number of Kinases Identified (this compound alone) | Notes |

| MDA-MB-231 (human breast cancer) | 235 | Including all members of the AKT family, which had not been previously detected by other broad-spectrum kinase inhibitors.[5] |

| A375 (human melanoma) | ~250 | The majority (157) could be competitively displaced by pre-incubation with free this compound.[1] |

| MEC-1 (human B-cell chronic lymphocytic leukemia) | Up to 132 | A core set of 107 kinases were consistently detected. Captured kinases included members from all kinase sub-families and key components of the B-cell receptor (BCR) signalosome like LYN, SYK, and BTK.[7] |

When used in combination with other broad-spectrum kinase inhibitors, this compound enhances the coverage of the captured kinome.

| Inhibitor Combination | Cell Line | Number of Kinases Identified |

| This compound + Purvalanol B, SU6668, VI16832 | MDA-MB-231 | 261 |

Experimental Protocols

The primary application of this compound is in affinity purification of kinases for mass spectrometry-based kinome profiling. Below are generalized protocols based on published studies.

Preparation of this compound Affinity Matrix ("Kinobeads")

This compound is covalently coupled to a solid support, typically NHS-activated Sepharose beads. This process involves the reaction of an amine group on a linker attached to this compound with the N-hydroxysuccinimide esters on the beads, forming a stable amide bond.

Kinase Enrichment from Cell Lysates

A detailed workflow for kinase enrichment is depicted in the diagram below. The general steps are as follows:

-

Cell Lysis: Cells are lysed in a buffer containing detergents (e.g., NP-40, Triton X-100) and protease/phosphatase inhibitors to solubilize proteins and maintain their native state.

-

Incubation with Kinobeads: The cell lysate is incubated with the this compound-coupled beads to allow for the binding of kinases.

-

Washing: The beads are washed extensively with a series of buffers (e.g., high salt and low salt buffers) to remove non-specifically bound proteins.

-

Elution: The bound kinases are eluted from the beads, typically by boiling in SDS-PAGE loading buffer.

Mass Spectrometry and Data Analysis

The eluted proteins are then processed for mass spectrometry analysis. This typically involves:

-

In-gel or In-solution Digestion: Proteins are digested into smaller peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: The resulting mass spectra are searched against a protein database to identify the captured kinases. Quantitative analysis can be performed using techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) or label-free quantification to compare kinome profiles across different conditions.

Visualizations

Kinase Inhibition by this compound

Caption: Competitive inhibition of a kinase by this compound.

Experimental Workflow for Kinome Profiling

Caption: Affinity purification workflow for kinome analysis.

Application in Studying Signaling Pathways

Caption: Using this compound to study signaling pathway modulation.

Conclusion

This compound is a valuable tool for the comprehensive analysis of the cellular kinome. Its broad-spectrum inhibitory activity allows for the effective enrichment of a large and diverse number of protein kinases from complex biological samples. While not intended for therapeutic use, this compound, when used in conjunction with advanced mass spectrometry techniques, provides researchers with a powerful method to profile the state of kinase signaling networks. This enables a deeper understanding of kinase biology, the mechanism of action of targeted kinase inhibitors, and the identification of potential new drug targets. The continued application of this and similar chemical proteomics tools will undoubtedly accelerate progress in the field of signal transduction and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Characterization of the novel broad-spectrum kinase inhibitor this compound as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 5. This compound | TargetMol [targetmol.com]

- 6. PXD000239 - Characterization of the novel broad-spectrum kinase inhibitor this compound as an affinity reagent for mass spectrometry-based kinome profiling - OmicsDI [omicsdi.org]

- 7. medchemexpress.com [medchemexpress.com]

The Discovery and Development of CTX-0294885: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTX-0294885 is a novel, potent, broad-spectrum kinase inhibitor, identified as a bis-anilino pyrimidine. Initially developed as a research tool, it has proven to be a powerful affinity reagent for the comprehensive analysis of the human kinome. This technical guide provides an in-depth overview of the discovery, development, and application of this compound, with a focus on its use in mass spectrometry-based kinome profiling. Detailed experimental protocols, quantitative data from key studies, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate its application in kinase-centric research, including in fields such as oncology, inflammation, and diabetes.

Introduction

The human kinome, comprising over 500 protein kinases, plays a pivotal role in regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases attractive targets for therapeutic intervention. The development of selective and potent kinase inhibitors has revolutionized the treatment of several malignancies. However, a comprehensive understanding of the complex signaling networks governed by kinases remains a significant challenge.

To address this, chemical proteomics tools have been developed to enable the large-scale profiling of the kinome. A key strategy involves the use of broad-spectrum kinase inhibitors as affinity reagents to enrich kinases from complex biological samples for subsequent identification and quantification by mass spectrometry. While several such reagents exist, they often lack the breadth of coverage to capture the entire expressed kinome.

This compound was developed to overcome this limitation. It is a bis-anilino pyrimidine that exhibits inhibitory activity against a wide range of kinases.[1] Its unique properties, particularly its ability to capture members of the AKT family, which were previously difficult to enrich, make it a valuable tool for in-depth kinome analysis.[1][2] This guide details the technical aspects of this compound, from its discovery to its application in cutting-edge proteomics workflows.

Discovery and Development

This compound was identified through the chemical modification of TAE-226, an inhibitor of focal adhesion kinase (FAK). Researchers discovered that removal of a specific methyl ether group from TAE-226 derivatives resulted in compounds with surprisingly broad-spectrum kinase inhibitory activity. Further optimization of these analogs led to the synthesis of this compound.

The development of this compound as a research tool focused on its application in chemical proteomics. To this end, it was covalently immobilized on a solid support to create an affinity chromatography reagent. Specifically, this compound was coupled to ECH-Sepharose 4B beads via carbodiimide chemistry, creating a stable and effective tool for the enrichment of kinases from cell and tissue lysates.[3]

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C22H24ClN7O |

| Molecular Weight | 437.93 g/mol |

| CAS Number | 1439934-41-4 |

| Appearance | Light yellow to green-yellow solid |

| Class | Bis-anilino pyrimidine |

Mechanism of Action and Kinase Selectivity

This compound functions as a broad-spectrum, ATP-competitive kinase inhibitor. Its chemical structure allows it to bind to the ATP-binding pocket of a wide variety of kinases, thereby inhibiting their enzymatic activity. The selectivity of this compound has been profiled using in vitro kinase assays and, more extensively, through its use as a capture reagent in kinome profiling experiments.

An initial in vitro screen demonstrated potent inhibitory activity against several kinases, as summarized in the table below.

Table 1: In Vitro Inhibitory Activity of this compound against a Panel of Kinases

| Kinase | IC50 (nM) |

| FLT3 | 1 |

| Src | 2 |

| JAK2 | 3 |

| FAK | 4 |

| Aurora Kinase A | 18 |

| JAK3 | 28 |

| VEGFR3 | 3 |

The true power of this compound lies in its broad selectivity when used as an affinity reagent. In a landmark study using the human basal breast cancer cell line MDA-MB-231, this compound-coupled beads successfully captured 235 protein kinases.[1][2] This represents a significant portion of the expressed kinome in these cells.

A key advantage of this compound over other broad-spectrum kinase inhibitors is its ability to capture all members of the AKT kinase family (AKT1, AKT2, and AKT3).[2][4] These kinases are central nodes in cell survival and proliferation pathways and are frequently dysregulated in cancer. The comprehensive capture of the AKT family by this compound provides a unique opportunity to study the intricacies of this critical signaling pathway.

When used in combination with other established broad-spectrum kinase inhibitors (Purvalanol B, SU6668, and VI16832), the number of identified kinases from MDA-MB-231 cells increased to 261, demonstrating the complementary nature of these reagents and providing the largest kinome coverage from a single cell line reported to date.[1][2]

Experimental Protocols

The following sections provide detailed protocols for the use of this compound in kinome profiling experiments.

Preparation of this compound-Coupled Affinity Beads

This compound is coupled to a solid support for use in affinity purification. The following protocol describes the coupling of this compound to ECH-Sepharose 4B beads.

-

Materials:

-

This compound

-

ECH-Sepharose 4B beads (or similar carboxyl-functionalized agarose beads)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer

-

Ethanolamine

-

Dimethylformamide (DMF)

-

Wash buffers (e.g., PBS, high salt buffer)

-

-

Procedure:

-

Wash the ECH-Sepharose 4B beads with water and then with a 50% DMF/water solution.

-

Dissolve this compound in DMF.

-

Activate the carboxyl groups on the Sepharose beads by incubating with EDC and NHS in MES buffer.

-

Add the dissolved this compound to the activated beads and incubate to allow for covalent coupling.

-

Quench any unreacted active esters by adding ethanolamine.

-

Thoroughly wash the beads with DMF, followed by high salt buffer and PBS to remove any uncoupled inhibitor and by-products.

-

Store the this compound-coupled beads in a suitable buffer (e.g., PBS with a preservative) at 4°C.

-

Kinome Enrichment from Cell Lysates

This protocol describes the enrichment of kinases from cell lysates using this compound-coupled beads.

-

Cell Lysis:

-

Culture cells of interest (e.g., MDA-MB-231) to the desired confluency.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice for 30 minutes in a lysis buffer (e.g., 50 mM HEPES-NaOH pH 7.5, 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ protease inhibitor cocktail, PhosSTOP™ phosphatase inhibitor cocktail, 10 mM NaF, 2.5 mM Na3VO4).

-

Clarify the lysate by centrifugation at 16,000 x g for 30 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

-

Affinity Purification:

-

Equilibrate the this compound-coupled beads with the cell lysis buffer.

-

Incubate the cell lysate (e.g., 5-10 mg of total protein) with the equilibrated beads for 2 hours at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer, followed by washes with a high-salt buffer (e.g., lysis buffer with 1 M NaCl) and a final wash with a low-salt buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound kinases from the beads using an appropriate elution buffer (e.g., 2% SDS in 100 mM Tris-HCl, pH 6.8).

-

Reduce the eluted proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.

-

Separate the proteins by SDS-PAGE and perform an in-gel trypsin digestion, or perform an in-solution trypsin digestion.

-

Desalt the resulting peptides using a C18 StageTip or equivalent.

-

Phosphopeptide Enrichment (Optional)

To specifically analyze the phosphorylation status of the enriched kinases, an additional phosphopeptide enrichment step can be performed.

-

Following trypsin digestion and desalting of the eluted kinases, the peptide mixture can be subjected to phosphopeptide enrichment using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

-

Elute the enriched phosphopeptides and desalt them prior to mass spectrometry analysis.

LC-MS/MS Analysis

The following are general parameters for the analysis of the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

LC System: A nano-flow HPLC system.

-

Column: A C18 reversed-phase column with a suitable gradient of acetonitrile in 0.1% formic acid.

-

Mass Spectrometer: A high-resolution Orbitrap mass spectrometer (e.g., LTQ Orbitrap Velos, Q Exactive).

-

Data Acquisition: Data-dependent acquisition (DDA) mode, with a survey scan in the Orbitrap and fragmentation of the most intense precursor ions in the linear ion trap or via HCD.

-

Search Parameters:

-

Database: A human protein database (e.g., UniProt/Swiss-Prot).

-

Enzyme: Trypsin.

-

Fixed Modification: Carbamidomethyl (C).

-

Variable Modifications: Oxidation (M), Acetyl (Protein N-term), Phospho (STY).

-

Mass Tolerances: Appropriate for the instrument used (e.g., 20 ppm for precursor ions and 0.5 Da for fragment ions).

-

False Discovery Rate (FDR): 1% at both the peptide and protein level.

-

Quantitative Data

The use of this compound in kinome profiling has generated a wealth of quantitative data. The full list of identified kinases and phosphosites from the study by Zhang et al. (2013) is available in the ProteomeXchange repository under the identifier PXD000239. The tables below summarize the key findings from this study.

Table 2: Summary of Kinases Identified from MDA-MB-231 Cells

| Affinity Reagent(s) | Number of Identified Kinases | Key Findings |

| This compound | 235 | Includes all members of the AKT family. |

| This compound + Purvalanol B + SU6668 + VI16832 | 261 | Largest kinome coverage from a single cell line to date. |

Table 3: Summary of Phosphorylation Sites Identified from MDA-MB-231 Cells

| Enrichment Strategy | Number of Identified Kinases with Phosphosites | Total Number of High-Confidence Phosphosites |

| Kinase enrichment with four inhibitors followed by phosphopeptide enrichment | 183 | 799 |

The 799 identified phosphosites include previously unreported phosphorylation sites on several kinases, such as BMP2K, MELK, HIPK2, and PRKDC, highlighting the power of this approach for discovering novel regulatory sites.[1][2]

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway that can be investigated using this compound.

Conclusion

This compound represents a significant advancement in the field of chemical proteomics and kinome analysis. Its broad selectivity, coupled with its unique ability to capture the entire AKT kinase family, makes it an invaluable tool for researchers seeking to unravel the complexities of kinase signaling networks. The detailed protocols and data presented in this guide are intended to facilitate the adoption of this powerful reagent for a wide range of applications, from basic research into cell signaling to the identification of novel therapeutic targets and the elucidation of drug mechanisms of action. As our understanding of the kinome continues to grow, tools like this compound will undoubtedly play a crucial role in translating this knowledge into tangible benefits for human health.

References

- 1. PXD000239 - Characterization of the novel broad-spectrum kinase inhibitor this compound as an affinity reagent for mass spectrometry-based kinome profiling - OmicsDI [omicsdi.org]

- 2. Characterization of the novel broad-spectrum kinase inhibitor this compound as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

In-depth Technical Guide: The Chemical Structure of CTX-0294885

A comprehensive search of publicly available scientific databases and literature has yielded no specific information for a compound designated CTX-0294885.

This lack of public information suggests that "this compound" may fall into one of the following categories:

-

A proprietary internal compound: The designation may be an internal code used by a pharmaceutical company, research institution, or other organization for a compound that is currently under development and not yet disclosed in the public domain.

-

A very recent discovery: The compound may be a new discovery that has not yet been published in scientific literature or indexed in chemical databases.

-

An incorrect identifier: There is a possibility that "this compound" is a typographical error, and a different designation should be used.

Without any publicly accessible data on the chemical structure, experimental protocols, or biological activity of this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed methodologies, and signaling pathway diagrams.

Further investigation would require access to proprietary databases or direct information from the entity that has designated this compound. We recommend verifying the identifier and consulting internal documentation if this compound is part of an ongoing research program.

Unveiling the Kinome: A Technical Guide to the Applications of CTX-0294885 in Preliminary Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 is a novel, broad-spectrum bisanilino pyrimidine kinase inhibitor that has emerged as a powerful tool for the comprehensive analysis of cellular signaling networks.[1][2][3] Its primary application in preliminary research is as an affinity reagent for the enrichment and subsequent identification of protein kinases from complex biological samples, a technique known as chemical proteomics or kinome profiling.[1][2] This in-depth technical guide provides an overview of the core applications of this compound, detailed experimental protocols, and quantitative data derived from seminal studies.

This compound's utility lies in its ability to bind to a wide range of kinases, facilitating their capture and analysis by mass spectrometry.[1] This allows researchers to gain a global view of the "kinome" – the entire complement of protein kinases in a cell – and to observe how it changes in response to various stimuli or disease states. A key study demonstrated that this compound, when immobilized on Sepharose beads, can capture a significant portion of the kinome from cell lysates, including kinases that are missed by other broad-spectrum inhibitors.[1][2]

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2-[[5-chloro-2-[[4-(1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methylbenzamide |

| Molecular Formula | C22H24ClN7O |

| Molecular Weight | 437.93 g/mol |

| Appearance | Light Yellow to Green Yellow Solid |

| Purity | >98% |

Quantitative Data from Kinome Profiling Studies

The primary utility of this compound is in its ability to enrich a large and diverse set of kinases from cell lysates for mass spectrometry-based identification. The following tables summarize the key quantitative findings from the foundational study by Zhang et al. (2013) using the MDA-MB-231 human breast cancer cell line.

Table 1: Kinase Enrichment using this compound

| Experiment | Number of Protein Kinases Identified | Notable Finding |

| This compound Affinity Purification | 235 | Captured all members of the AKT family.[1] |

| This compound in Combination with Three Other Kinase Inhibitors | 261 | Represented the largest kinome coverage from a single cell line at the time of publication.[1] |

Table 2: Phosphosite Identification using this compound-based Enrichment

| Experiment | Number of High-Confidence Phosphosites Identified | Number of Kinases with Identified Phosphosites | Key Unreported Phosphosites Identified on |

| Affinity Purification with Four Inhibitors (including this compound) coupled with Phosphopeptide Enrichment | 799 | 183 | BMP2K, MELK, HIPK2, and PRKDC.[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Preparation of this compound Affinity Resin

This protocol describes the covalent coupling of this compound to a solid support for use in affinity purification.

-

Materials:

-

This compound

-

ECH Sepharose 4B beads (or similar activated support)

-

Carbodiimide (e.g., EDC)

-

Coupling buffer (e.g., 0.1 M MES, pH 4.7)

-

Wash buffers (e.g., coupling buffer, and a high pH buffer like 0.1 M Tris-HCl, pH 8.0)

-

Blocking solution (e.g., 1 M ethanolamine, pH 8.0)

-

-

Procedure:

-

Swell and wash the Sepharose beads according to the manufacturer's instructions.

-

Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute in the coupling buffer.

-

Add the this compound solution to the washed beads.

-

Add carbodiimide to the slurry to catalyze the coupling reaction.

-

Incubate the reaction for a specified time (e.g., 4 hours to overnight) at room temperature with gentle mixing.

-

Wash the beads extensively with coupling buffer and then a high pH buffer to remove unreacted inhibitor and byproducts.

-

Block any remaining active groups on the beads by incubating with the blocking solution.

-

Wash the beads thoroughly with a final wash buffer (e.g., PBS) and store at 4°C.

-

Kinome Profiling of MDA-MB-231 Cells

This protocol outlines the procedure for enriching and identifying kinases from cell culture.

-

Materials:

-

MDA-MB-231 cells

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

This compound affinity resin

-

Wash buffer (e.g., lysis buffer with a lower detergent concentration)

-

Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5, or SDS-PAGE loading buffer)

-

Trypsin (for in-solution or in-gel digestion)

-

Reagents for mass spectrometry analysis

-

-

Procedure:

-

Cell Lysis:

-

Culture MDA-MB-231 cells to the desired confluency.

-

Lyse the cells on ice using a suitable lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the supernatant.

-

-

Affinity Purification:

-

Incubate a defined amount of cell lysate (e.g., 1-10 mg of total protein) with the this compound affinity resin.

-

Incubate for a set period (e.g., 2-4 hours) at 4°C with gentle rotation.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound kinases from the beads using the elution buffer.

-

Neutralize the eluate if using a low pH elution buffer.

-

Prepare the eluted proteins for mass spectrometry. This typically involves reduction, alkylation, and tryptic digestion.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use a high-resolution mass spectrometer for accurate peptide identification.

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a human protein database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest).

-

Identify and quantify the enriched kinases.

-

-

Visualizations

Experimental Workflow for Kinome Profiling

References

Methodological & Application

Application Notes and Protocols for CTX-0294885 in Kinome Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 is a novel, broad-spectrum kinase inhibitor based on a bis-anilino pyrimidine scaffold.[1][2][3][4] It has been effectively developed into a powerful affinity reagent for the enrichment and subsequent identification of protein kinases from complex biological samples using mass spectrometry-based proteomics.[1][2][3][5][6] A key advantage of this compound is its extensive coverage of the kinome, including the unique ability to capture all members of the AKT family, a feat not achieved by previously existing broad-spectrum kinase inhibitors.[1][2][3][5][7]

This document provides detailed application notes and protocols for the utilization of this compound in kinome profiling experiments, enabling researchers to leverage this reagent for comprehensive analysis of kinase signaling networks. Such analyses are pivotal in various research areas, including oncology, immunology, and metabolic diseases.[7]

Data Presentation

The utility of this compound, particularly when used as an affinity reagent, is demonstrated by the substantial number of kinases it can enrich from a single cell line. The following tables summarize the quantitative data on kinase capture from MDA-MB-231 human breast cancer cells.

Table 1: Kinase Enrichment from MDA-MB-231 Cells using this compound. [1][2][5]

| Reagent Configuration | Number of Protein Kinases Identified |

| This compound | 235 |

| Mixture of Four Inhibitors* | 261 |

*The mixture of four inhibitors includes this compound, Purvalanol B, SU6668, and VI16832.[1]

Table 2: Phosphosite Identification with Combined Kinase and Phosphopeptide Enrichment. [2][5]

| Enrichment Strategy | Number of High-Confidence Phosphosites Identified | Number of Kinases with Identified Phosphosites |

| Affinity purification with four inhibitors* coupled with phosphopeptide enrichment | 799 | 183 |

*The mixture of four inhibitors includes this compound, Purvalanol B, SU6668, and VI16832.

Experimental Protocols

This section outlines the key experimental protocols for utilizing this compound in kinome profiling experiments, from cell lysis to mass spectrometry analysis.

Protocol 1: Preparation of Cell Lysates

-

Cell Culture: Culture cells of interest (e.g., MDA-MB-231) to the desired confluency.

-

Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Lyse the cells on ice for 30 minutes in a suitable lysis buffer. A recommended lysis buffer composition is:

-

50 mM HEPES-NaOH, pH 7.5

-

150 mM NaCl

-

0.5% Triton-X 100

-

1 mM EDTA

-

1 mM EGTA

-

10 mM NaF

-

2.5 mM Na₃VO₄

-

Protease and phosphatase inhibitor cocktails (e.g., cOmplete™ and PhosSTOP™ from Roche).[6]

-

-

Clarification: Centrifuge the lysate at 16,000 x g for 30 minutes at 4°C to pellet cellular debris.

-

Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Protocol 2: Kinase Enrichment using this compound-Coupled Beads

-

Bead Preparation: this compound is covalently coupled to Sepharose beads.[2][3][6] These beads are the affinity matrix for kinase capture.

-

Incubation: Incubate the clarified cell lysate (containing a specified amount of total protein) with the this compound-coupled Sepharose beads. The incubation should be performed with gentle rotation at 4°C for a defined period (e.g., 1-2 hours).

-

Washing: After incubation, wash the beads extensively with lysis buffer and then with a high-salt wash buffer to remove non-specifically bound proteins. A final wash with a low-salt buffer should be performed.

-

Elution: Elute the bound kinases from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer or by competitive elution with a high concentration of a soluble kinase inhibitor.

Protocol 3: Sample Preparation for Mass Spectrometry

-

Protein Digestion: The eluted kinase-enriched protein sample is subjected to in-solution or in-gel digestion with trypsin.

-

Peptide Desalting: The resulting peptides are desalted and concentrated using C18 spin columns or similar devices.

-

(Optional) Phosphopeptide Enrichment: For analysis of kinase phosphorylation, the desalted peptides can be further enriched for phosphopeptides using techniques such as Titanium Dioxide (TiO₂) chromatography.[7]

Protocol 4: LC-MS/MS Analysis and Data Processing

-

LC-MS/MS: Analyze the prepared peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., LTQ Orbitrap Velos).[8]

-

Data Analysis: Process the raw mass spectrometry data using software such as MaxQuant for protein identification and quantification.[1] The Andromeda search engine can be used for database searching against a relevant protein database (e.g., UniProt human).[1] Key parameters for data analysis include setting a false discovery rate (FDR) of 1% for both protein and peptide identifications.[1]

Visualizations

Signaling Pathway Diagram

Caption: PI3K/AKT signaling pathway and capture of AKT isoforms by this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for kinome profiling using this compound.

Logical Relationship Diagram

Caption: this compound enhances kinome coverage alone and in combination.

References

- 1. PXD000239 - Characterization of the novel broad-spectrum kinase inhibitor this compound as an affinity reagent for mass spectrometry-based kinome profiling - OmicsDI [omicsdi.org]

- 2. Characterization of the novel broad-spectrum kinase inhibitor this compound as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | TargetMol [targetmol.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

Application Notes and Protocols for CTX-0294885-Based Affinity Purification of Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 is a novel bis-anilino pyrimidine compound that functions as a broad-spectrum kinase inhibitor.[1][2] Its utility extends to chemoproteomics as a powerful affinity reagent for the enrichment and profiling of the human kinome. When immobilized on a solid support, such as Sepharose beads, this compound can effectively capture a wide range of protein kinases from cell lysates.[1][2][3] This application note provides a detailed protocol for the use of this compound in affinity purification workflows, enabling researchers to isolate and identify kinases for downstream analysis, such as mass spectrometry-based kinome profiling. This technique is particularly valuable for studying kinase signaling networks in various diseases, including cancer, inflammation, and diabetes.[4]

Data Presentation

The efficacy of this compound as a kinase capture reagent has been demonstrated in studies using the human breast cancer cell line MDA-MB-231.[1][2][3][5] The following tables summarize the key quantitative findings from these studies.

Table 1: Kinase Enrichment from MDA-MB-231 Cell Lysates

| Affinity Reagent Configuration | Number of Protein Kinases Identified | Reference |

| This compound alone | 235 | [1][2][3] |

| This compound in combination with Purvalanol B, SU6668, and VI16832 | 261 | [1][2][3][5] |

Table 2: Phosphosite Identification from Enriched Kinases

| Affinity Reagent Configuration | Number of High-Confidence Phosphosites Identified | Number of Kinases with Identified Phosphosites | Reference |

| This compound in combination with Purvalanol B, SU6668, and VI16832 | 799 | 183 | [1][2][3][6] |

Experimental Protocols

This section details the key experimental protocols for this compound-based affinity purification of kinases.

Protocol 1: Preparation of this compound-Sepharose Affinity Resin

This protocol describes the covalent coupling of this compound to a solid support.

Materials:

-

This compound

-

ECH (epoxy-activated) Sepharose 4B beads

-

Carbodiimide coupling reagents (e.g., EDC and NHS)

-

Coupling buffer (e.g., 0.1 M sodium carbonate, 0.5 M NaCl, pH 8.3)

-

Blocking buffer (e.g., 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0)

-

Wash buffer (e.g., PBS or Tris-buffered saline)

Procedure:

-

Swell and wash the ECH Sepharose 4B beads according to the manufacturer's instructions.

-

Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute in the coupling buffer.

-

Activate the carboxyl group on this compound (if necessary, depending on the linker chemistry) using carbodiimide coupling reagents.

-

Incubate the activated this compound with the prepared Sepharose beads with gentle agitation. The reaction is typically carried out for several hours at room temperature or overnight at 4°C.

-

After coupling, wash the beads extensively with wash buffer to remove any unreacted inhibitor.

-

Block any remaining active groups on the Sepharose beads by incubating with the blocking buffer.

-

Wash the final this compound-Sepharose resin thoroughly with wash buffer and store in a suitable buffer (e.g., PBS with a preservative) at 4°C.

Protocol 2: Affinity Purification of Kinases from Cell Lysates

This protocol outlines the procedure for capturing kinases from cell lysates using the prepared this compound-Sepharose resin. This is often performed as a multiplexed inhibitor bead (MIB) experiment, where beads coupled to different kinase inhibitors are combined.

Materials:

-

MDA-MB-231 cells (or other cell line of interest)

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

-

This compound-Sepharose resin (and other kinase inhibitor-coupled beads for MIBs)

-

Wash buffer 1 (low salt; e.g., lysis buffer without detergents)

-

Wash buffer 2 (high salt; e.g., lysis buffer with 500 mM NaCl)

-

Elution buffer (e.g., 2% SDS in 100 mM Tris-HCl pH 6.8, or a buffer containing a high concentration of free ATP)

-

Protein quantitation assay (e.g., BCA assay)

Procedure:

-

Cell Lysis:

-

Culture MDA-MB-231 cells to approximately 80-90% confluency.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and scraping.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration.

-

-

Affinity Capture:

-

Equilibrate the this compound-Sepharose beads (or MIBs mixture) with lysis buffer.

-

Incubate the cell lysate (typically 1-5 mg of total protein) with the equilibrated beads for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads sequentially with:

-

Wash buffer 1 (3 times)

-

Wash buffer 2 (2 times)

-

Wash buffer 1 (2 times)

-

-

Perform each wash step by resuspending the beads in the buffer, incubating for 5 minutes, and then pelleting the beads.

-

-

Elution:

-

Add elution buffer to the washed beads.

-

For SDS elution, boil the sample for 5-10 minutes. For competitive elution with ATP, incubate for 30 minutes at room temperature with agitation.

-

Pellet the beads and collect the supernatant containing the enriched kinases.

-

-

Downstream Processing:

-

The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or preparation for mass spectrometry (e.g., in-solution or in-gel digestion with trypsin).

-

Visualizations

Signaling Pathway Diagram

Caption: A simplified diagram of the MAPK signaling pathway, a common kinase cascade.

Experimental Workflow Diagram

Caption: Workflow for kinase enrichment using this compound affinity purification.

Logical Relationship Diagram

Caption: Combining inhibitors enhances the breadth of kinome profiling.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Characterization of the novel broad-spectrum kinase inhibitor this compound as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PXD000239 - Characterization of the novel broad-spectrum kinase inhibitor this compound as an affinity reagent for mass spectrometry-based kinome profiling - OmicsDI [omicsdi.org]

- 6. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Kinase Capture Using CTX-0294885-Coupled Beads

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 is a potent, broad-spectrum kinase inhibitor based on a bis-anilino pyrimidine scaffold.[1][2][3][4] Its ability to bind to a wide range of kinases has led to its development as a valuable tool for chemical proteomics and kinome profiling. When immobilized on a solid support, such as Sepharose beads, this compound serves as an effective affinity reagent for the capture and enrichment of kinases from complex biological samples like cell lysates.[1][2] This allows for the subsequent identification and quantification of captured kinases, often by mass spectrometry, providing a snapshot of the expressed and accessible kinome.

This application note provides detailed protocols for the preparation of this compound-coupled beads and their use in kinase capture experiments.

Data Presentation

This compound has demonstrated broad coverage of the kinome. In studies using the human breast cancer cell line MDA-MB-231, this compound-coupled beads successfully captured a significant portion of the kinome.[1][2][3]

| Parameter | Value | Cell Line | Reference |

| Number of Protein Kinases Captured | 235 | MDA-MB-231 | [1][2][3] |

| Number of Kinases Identified (Total Protein) | 185 | MDA-MB-231 | [3] |

| Number of Kinases Identified (Phosphopeptide Enrichment) | 179 | MDA-MB-231 | [3] |

| Total Kinases Captured with a 4-Inhibitor Mix (including this compound) | 261 | MDA-MB-231 | [1][2] |

| Notable Kinase Family Captured | All members of the AKT family | MDA-MB-231 | [3] |

Experimental Protocols

Protocol 1: Coupling of this compound to ECH Sepharose 4B Beads

This protocol describes the covalent immobilization of this compound to an epoxy-activated Sepharose matrix using carbodiimide chemistry. This method is based on protocols for coupling small molecules with carboxyl groups to amine-functionalized beads.

Materials:

-

This compound

-

ECH (epoxy-activated) Sepharose 4B beads

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Coupling Buffer: 0.1 M MES, pH 4.7

-

Wash Buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0

-

Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

-

Blocking Buffer: 1 M ethanolamine, pH 8.0

-

Dimethyl sulfoxide (DMSO)

-

Distilled water

Procedure:

-

Bead Preparation:

-

Swell the required amount of ECH Sepharose 4B beads in distilled water (approximately 1 g of dry powder yields 3.5 mL of gel).

-

Wash the swollen beads with 10-15 bed volumes of distilled water on a sintered glass funnel.

-

Equilibrate the beads with 3-5 bed volumes of Coupling Buffer.

-

-

Ligand Preparation:

-

Dissolve this compound in a minimal amount of DMSO.

-

Dilute the dissolved this compound in Coupling Buffer to the desired final concentration (e.g., 1-5 mM).

-

-

Activation and Coupling:

-

Resuspend the equilibrated beads in the this compound solution.

-

Add EDC and NHS to a final concentration of 10 mg/mL each.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.

-

-

Blocking Unreacted Sites:

-

Pellet the beads by centrifugation (500 x g for 2 minutes) and discard the supernatant.

-

Wash the beads with 5 bed volumes of Coupling Buffer.

-

Resuspend the beads in Blocking Buffer and incubate for 2 hours at room temperature with gentle rotation to block any remaining active sites.

-

-

Final Washes:

-

Pellet the beads and discard the blocking solution.

-

Wash the beads with 3 cycles of alternating pH washes:

-

Wash with 10 bed volumes of Wash Buffer A.

-

Wash with 10 bed volumes of Wash Buffer B.

-

-

Finally, wash the beads with 5 bed volumes of a neutral buffer (e.g., PBS) and store at 4°C in a suitable storage buffer (e.g., PBS with 20% ethanol).

-

Protocol 2: Kinase Capture from Cell Lysate

This protocol outlines the procedure for enriching kinases from a cell lysate using the prepared this compound-coupled beads.

Materials:

-

This compound-coupled Sepharose beads

-

Cell pellet

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 10% glycerol, supplemented with protease and phosphatase inhibitors just before use.

-

Wash Buffer: Lysis Buffer with a lower detergent concentration (e.g., 0.1% Triton X-100).

-

Elution Buffer: 0.1 M glycine-HCl, pH 2.5 or SDS-PAGE sample buffer.

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5

-

Microcentrifuge tubes

-

End-over-end rotator

Procedure:

-

Cell Lysis:

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL per 10^7 cells).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) and determine the protein concentration.

-

-

Affinity Capture:

-

Equilibrate the this compound-coupled beads with Lysis Buffer.

-

Add an appropriate amount of bead slurry (e.g., 20-50 µL of a 50% slurry) to the desired amount of cell lysate (e.g., 1-5 mg of total protein).

-

Incubate for 2-4 hours at 4°C with gentle end-over-end rotation.

-

-

Washing:

-

Pellet the beads by centrifugation (500 x g for 2 minutes at 4°C) and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them by centrifugation.

-

-

Elution:

-

For Mass Spectrometry (acidic elution):

-

After the final wash, add 2-3 bed volumes of Elution Buffer (0.1 M glycine-HCl, pH 2.5) to the beads.

-

Incubate for 5-10 minutes at room temperature with gentle agitation.

-

Pellet the beads and carefully collect the supernatant containing the eluted kinases.

-

Immediately neutralize the eluate by adding Neutralization Buffer (1:10 v/v).

-

-

For SDS-PAGE and Western Blotting:

-

Add 1x SDS-PAGE sample buffer directly to the washed beads.

-

Boil the sample for 5-10 minutes at 95°C to elute and denature the captured proteins.

-

Pellet the beads, and the supernatant is ready for loading onto a gel.

-

-

Visualizations

Experimental Workflow for Kinase Capture

Caption: Workflow for preparing this compound-coupled beads and capturing kinases.

PI3K/Akt Signaling Pathway

Caption: Simplified PI3K/Akt signaling pathway, a key target of this compound.

References

Application Notes and Protocols for Mass Spectrometry Analysis of CTX-0294885

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 is a potent, broad-spectrum, bisanilino pyrimidine-based kinase inhibitor.[1][2] Its unique chemical structure allows it to bind to the ATP-binding site of a wide range of kinases, making it a valuable tool for kinome-wide profiling and signal transduction research.[3][4][5] Mass spectrometry is an indispensable technique for both elucidating the kinase targets of this compound and for quantifying the molecule itself in various biological matrices during preclinical and clinical development.

This document provides detailed application notes and protocols for two primary mass spectrometry applications involving this compound:

-

Kinome Profiling: Affinity purification of kinases from cell lysates using this compound immobilized on a solid support, followed by identification and quantification of enriched kinases by LC-MS/MS.

-

Pharmacokinetic Analysis: Quantification of this compound in biological fluids (e.g., plasma, serum) by LC-MS/MS to determine its pharmacokinetic properties.

Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C22H24ClN7O | [1] |

| Molecular Weight | 437.93 g/mol | [1] |

| Appearance | Powder | [6] |

| Solubility | Soluble in DMSO | [1][6] |

Application 1: Kinome Profiling Using this compound-Based Affinity Purification

This protocol details the enrichment of kinases from cell lysates using this compound immobilized on Sepharose beads, followed by their identification and quantification via LC-MS/MS. This technique allows for the comprehensive analysis of the cellular kinome and the identification of potential targets of this compound.[4][5][7]

Experimental Workflow for Kinome Profiling

Caption: Workflow for kinome profiling using this compound affinity purification.

Materials and Reagents

-

This compound-conjugated Sepharose beads

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

DTT (Dithiothreitol)

-

Iodoacetamide

-

Trypsin (mass spectrometry grade)

-

LC-MS grade water, acetonitrile, and formic acid

Experimental Protocol

-

Cell Lysis and Protein Quantification:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Lyse cells in appropriate lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Affinity Purification:

-

Equilibrate the this compound-conjugated Sepharose beads with lysis buffer.

-

Incubate a defined amount of protein lysate (e.g., 1-5 mg) with the equilibrated beads for 2 hours at 4°C with gentle rotation.

-

Wash the beads three times with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound kinases from the beads using elution buffer.

-

Immediately neutralize the eluate with neutralization buffer.

-

Reduce the disulfide bonds in the eluted proteins with DTT at 56°C for 30 minutes.

-

Alkylate the cysteine residues with iodoacetamide in the dark at room temperature for 20 minutes.

-

Digest the proteins into peptides overnight at 37°C with trypsin.

-

Desalt the resulting peptides using a C18 StageTip or equivalent.

-

-

LC-MS/MS Analysis:

-

Reconstitute the desalted peptides in a suitable solvent (e.g., 0.1% formic acid in water).

-

Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer.

-

Data Presentation

| Enriched Protein | UniProt ID | Peptide Count | Fold Enrichment (vs. Control) |

| Kinase A | P12345 | 15 | 25.3 |

| Kinase B | Q67890 | 12 | 18.7 |

| Kinase C | R54321 | 8 | 12.1 |

Application 2: Quantification of this compound in Biological Fluids

This protocol describes the extraction and quantification of this compound from plasma or serum using protein precipitation followed by LC-MS/MS analysis. This method is suitable for pharmacokinetic studies.

Experimental Workflow for this compound Quantification

Caption: Workflow for the quantification of this compound in biological fluids.

Materials and Reagents

-

This compound analytical standard

-

Internal standard (IS) (e.g., a stable isotope-labeled version of this compound)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma or serum (control)

Experimental Protocol

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of working standard solutions by diluting the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Spike control plasma or serum with the working standard solutions to create a calibration curve and QC samples at low, medium, and high concentrations.

-

-

Sample Extraction (Protein Precipitation):

-

Final Sample Preparation:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C (optional, for increased sensitivity).

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Use a C18 reversed-phase column for chromatographic separation.

-

Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for detection and quantification.

-

Optimize the MRM transitions for this compound and the internal standard.

-

Data Presentation

| Sample Type | This compound Concentration (ng/mL) | Internal Standard Response (Area) | Calculated Concentration (ng/mL) | Accuracy (%) |

| Calibration Std 1 | 1.0 | 55,234 | 1.05 | 105.0 |

| Calibration Std 2 | 5.0 | 54,890 | 4.92 | 98.4 |

| QC Low | 2.5 | 55,112 | 2.58 | 103.2 |

| QC Mid | 50 | 54,987 | 51.5 | 103.0 |

| QC High | 250 | 55,301 | 245.8 | 98.3 |

| Unknown Sample 1 | - | 55,056 | 23.7 | - |

Signaling Pathway Inhibition by this compound

As a broad-spectrum kinase inhibitor, this compound can interfere with numerous signaling pathways implicated in cell proliferation, survival, and differentiation. The specific pathways affected will depend on the cellular context. An example of a generic kinase signaling pathway that could be inhibited by this compound is depicted below.

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

References

- 1. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. waters.com [waters.com]

- 5. Characterization of the novel broad-spectrum kinase inhibitor this compound as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. LC-MS/MS assay for the quantitation of the ATR kinase inhibitor VX-970 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing CTX-0294885 in Combination with Other Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 is a potent, broad-spectrum kinase inhibitor capable of binding to a wide array of kinases, including comprehensive coverage of the AKT family, which is often dysregulated in various diseases such as cancer.[1][2][3][4] Its primary application to date has been as a powerful chemical probe for mass spectrometry-based kinome profiling, enabling researchers to gain a global view of kinase signaling networks.[1][3][4] The ability of this compound to broadly target the kinome presents a unique opportunity for its use in combination with more selective kinase inhibitors to achieve synergistic therapeutic effects, overcome drug resistance, and enhance treatment efficacy.

These application notes provide a framework for investigating the potential of this compound in combination with other kinase inhibitors in a preclinical research setting. Given the absence of published therapeutic data for this compound combinations, the following protocols are generalized methodologies for key experiments to assess the efficacy and synergy of such combinations.

Rationale for Combination Therapy

The rationale for combining the broad-spectrum activity of this compound with a targeted kinase inhibitor is rooted in the complexity and redundancy of cellular signaling pathways.

-

Overcoming Resistance: Cancer cells can develop resistance to targeted therapies by activating alternative signaling pathways. A broad-spectrum inhibitor like this compound could potentially suppress these escape pathways.

-

Synergistic Effects: Co-targeting multiple nodes within a single pathway or in parallel pathways can lead to a synergistic reduction in cancer cell viability and proliferation.

-

Dose Reduction: Achieving a synergistic effect may allow for the use of lower doses of each inhibitor, potentially reducing off-target toxicities.

As a hypothetical example, combining this compound (targeting the PI3K/AKT pathway) with an inhibitor of the MAPK pathway could be a rational approach, as both are critical pro-survival pathways in many cancers.

Data Presentation

The following table templates are provided for the structured presentation of quantitative data obtained from the experimental protocols outlined below.

Table 1: Single Agent and Combination IC50 Values

| Cell Line | Inhibitor | IC50 (µM) ± SD |

| Cell Line A | This compound | |

| Kinase Inhibitor X | ||

| This compound + Kinase Inhibitor X (1:1 ratio) | ||

| Cell Line B | This compound | |

| Kinase Inhibitor X | ||

| This compound + Kinase Inhibitor X (1:1 ratio) |

Table 2: Synergy Analysis using the Chou-Talalay Method

| Cell Line | Combination Ratio (this compound:Inhibitor X) | Fa (Fraction Affected) | Combination Index (CI) | Interpretation |

| Cell Line A | 1:1 | 0.50 | ||

| 0.75 | ||||

| 0.90 | ||||

| Cell Line B | 1:1 | 0.50 | ||

| 0.75 | ||||

| 0.90 | ||||

| CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol determines the effect of this compound, a second kinase inhibitor, and their combination on the viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (solubilized in DMSO)

-

Second kinase inhibitor (solubilized in DMSO)

-

96-well plates

-

MTT or MTS reagent

-

Solubilization buffer (for MTT)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and the second kinase inhibitor in complete culture medium. For combination studies, prepare solutions with a fixed ratio of the two inhibitors.

-

Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle control (DMSO).

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot dose-response curves to determine the IC50 values.

Synergy Analysis

The interaction between this compound and another kinase inhibitor can be quantitatively assessed for synergy, additivity, or antagonism using the isobologram and Chou-Talalay methods.[5][6][7][8][9][10][11][12][13]

a) Isobologram Analysis

This graphical method provides a visual representation of drug-drug interactions.

Procedure:

-

Determine the IC50 values for this compound and the second kinase inhibitor individually from the cell viability assay.

-

On a graph, plot the concentration of this compound on the x-axis and the concentration of the second inhibitor on the y-axis.

-

Mark the IC50 value of this compound on the x-axis and the IC50 value of the second inhibitor on the y-axis.

-

Draw a straight line connecting these two points. This is the line of additivity.

-

Perform a cell viability assay with various combinations of the two inhibitors at concentrations that are fractions of their individual IC50 values (e.g., 0.25 x IC50, 0.5 x IC50, 0.75 x IC50).

-

Plot the concentrations of the drug combinations that result in 50% cell viability on the same graph.

-

If the data points for the combination fall below the line of additivity, it indicates synergy. If they fall on the line, it's an additive effect, and if they are above the line, it's antagonism.

b) Chou-Talalay Method

This method provides a quantitative measure of synergy through the Combination Index (CI).

Procedure:

-

Perform a cell viability assay with a range of concentrations for each inhibitor alone and in a fixed ratio combination.

-

Use software like CompuSyn to analyze the dose-response data.

-

The software will calculate the CI value for different fractions of affected cells (Fa).

-

A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the molecular mechanisms underlying the effects of the kinase inhibitor combination on key signaling pathways.

Materials:

-

Cells treated with inhibitors as described for the cell viability assay

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting system

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against proteins of interest (e.g., total AKT, phospho-AKT, total ERK, phospho-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the changes in protein expression and phosphorylation levels.

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway and the potential impact of a combination kinase inhibitor treatment.

Caption: Hypothetical inhibition of the AKT pathway by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of the novel broad-spectrum kinase inhibitor this compound as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergy analysis with extended isobolography and its conceptual basis for the evaluation of antimicrobial effects of combined physical and chemical treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]

- 8. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]

- 9. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CTX-0294885-Based Phosphoproteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 is a potent, broad-spectrum kinase inhibitor that serves as a powerful chemical tool for exploring cellular signaling networks.[1][2][3] Its ability to bind to a wide range of kinases, including comprehensive capture of the entire AKT family, makes it an invaluable reagent for kinome profiling and phosphoproteomics studies.[1][2][4] These application notes provide a detailed experimental design and protocols for utilizing this compound to investigate kinase signaling pathways and identify downstream phosphorylation events. By employing quantitative mass spectrometry-based phosphoproteomics, researchers can elucidate the mechanism of action of kinase inhibitors, identify novel drug targets, and discover biomarkers for drug response.

The workflow described herein outlines a robust methodology for the relative quantification of thousands of phosphorylation sites in response to this compound treatment. This involves stable isotope labeling of cells, phosphopeptide enrichment, and high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

Quantitative phosphoproteomic analysis generates vast datasets. For clear interpretation and comparison, data should be summarized in a structured format. The following table presents a representative example of how to report quantitative changes in phosphopeptide abundance following treatment with this compound.

Table 1: Representative Quantitative Phosphoproteomics Data of MDA-MB-231 Cells Treated with this compound

| Protein | Gene | Phosphosite | Peptide Sequence | Fold Change (this compound vs. Control) | p-value |

| AKT1 | AKT1 | S473 | AADFGFAGS EQSAQ | -2.5 | <0.01 |

| AKT1 | AKT1 | T308 | DGYT KEHGIK | -2.1 | <0.01 |

| GSK3B | GSK3B | S9 | DGGS GRPRTTSF | -3.2 | <0.001 |